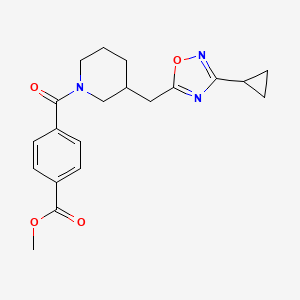

Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate

Description

Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate is a heterocyclic compound featuring a piperidine core linked to a 3-cyclopropyl-1,2,4-oxadiazole moiety and a methyl benzoate group. The cyclopropyl substituent on the oxadiazole ring enhances metabolic stability and modulates lipophilicity, while the piperidine-carbonyl bridge contributes to conformational flexibility. The benzoate ester may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

methyl 4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-26-20(25)16-8-6-15(7-9-16)19(24)23-10-2-3-13(12-23)11-17-21-18(22-27-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXIZLFWDIXNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β). PPARs are nuclear hormone receptors that are involved in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties. This suggests that the compound could interact with its target through hydrogen bonding.

Biological Activity

Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound that combines several pharmacologically significant moieties. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a 1,2,4-oxadiazole moiety, which are associated with various biological activities. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of multiple functional groups that can influence its pharmacological profile.

1. Muscarinic Receptor Modulation

Recent studies have indicated that derivatives containing the oxadiazole and piperidine structures may act as selective modulators of muscarinic receptors. Specifically, compounds similar to this compound have been identified as M1 muscarinic receptor partial agonists , which may exhibit antagonist properties at M2 and M3 receptors . This selective activity suggests potential applications in treating cognitive disorders or conditions influenced by cholinergic signaling.

2. Antibacterial Activity

Research has demonstrated that compounds featuring the oxadiazole ring exhibit significant antibacterial properties. For instance, derivatives have been evaluated against various bacterial strains and shown promising results in inhibiting growth . The incorporation of the piperidine moiety further enhances these effects, making it a candidate for developing new antibacterial agents.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. It has been linked to the inhibition of acetylcholinesterase (AChE) and urease, which are crucial in managing conditions like Alzheimer's disease and certain infections . The ability to bind to bovine serum albumin (BSA) also indicates its potential for modulating drug delivery and bioavailability.

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding: The structural features allow for effective binding to muscarinic receptors, modulating neurotransmitter activity.

- Antimicrobial Action: The oxadiazole group is known for its ability to disrupt bacterial cell wall synthesis or function.

- Enzyme Interaction: Binding to enzymes such as AChE alters their activity, providing therapeutic effects in conditions characterized by cholinergic dysfunction.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H20N4O3

- Molecular Weight : 364.4 g/mol

- CAS Number : 1798543-35-7

- Structure : The compound features a piperidine ring and an oxadiazole moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor properties. Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate has been studied for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives of oxadiazoles possess broad-spectrum antimicrobial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential of this compound to protect neuronal cells from oxidative stress and apoptosis. The piperidine structure is known to interact with neurotransmitter systems, suggesting possible applications in treating conditions like Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship studies indicate that modifications to the piperidine and oxadiazole rings can significantly affect the biological activity of the compound.

Synthesis Overview

- Starting Materials : Cyclopropyl derivatives and piperidine-based intermediates.

- Reagents : Common reagents include acyl chlorides and coupling agents.

- Yield Optimization : High-throughput screening methods are often employed to optimize yields and purities .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Case Study 2: Antimicrobial Efficacy

In a comparative study on various oxadiazole derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. Its effectiveness was linked to structural features that enhance membrane permeability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Molecular Data

The table below summarizes critical differences between the target compound and its analogs:

Functional and Pharmacochemical Implications

Piperidine vs. Pyrrolidine and Morpholine

- Piperidine (6-membered ring) : Offers greater conformational flexibility and reduced ring strain compared to pyrrolidine (5-membered). This may enhance binding to larger enzymatic pockets .

Oxadiazole Substituents

- 3-Cyclopropyl-oxadiazole : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation compared to methyl substituents. It also increases lipophilicity, favoring blood-brain barrier penetration .

- 3-Methyl-oxadiazole : Less steric hindrance than cyclopropyl, which may improve synthetic accessibility but reduce stability .

Aromatic Moieties

- 2-Methoxypyridine (BK71978) : The pyridine ring provides π-stacking capabilities, while the methoxy group may enhance hydrogen bonding. However, the absence of an ester reduces hydrolytic lability .

- Phenyl-Pyrrolidine (Compound in ) : The phenyl group increases hydrophobicity, which may improve target affinity but reduce solubility .

Research Findings and Trends

While direct comparative studies are absent in the provided evidence, structural analysis suggests:

The target compound’s cyclopropyl-oxadiazole and piperidine combination balances metabolic stability and binding flexibility, making it superior to the methyl-oxadiazole/pyrrolidine analog .

BK71978 ’s pyridine ring may confer better pharmacokinetic properties than the benzoate ester, depending on the target’s electronic environment .

The morpholine derivative’s simplicity (low molecular weight) could favor its use as a building block for further derivatization .

Q & A

Q. How can researchers optimize the synthesis of Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlled reaction conditions, such as temperature gradients (e.g., cooling to 0°C followed by gradual warming to 50°C) to minimize side reactions . Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) ensures high purity, as demonstrated in analogous heterocyclic syntheses with yields up to 88% . Reagent stoichiometry, such as using 7.5 equivalents of azido(trimethyl)silane, can enhance reaction efficiency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to standard safety practices:

- Use fume hoods for ventilation to prevent inhalation exposure .

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Store in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : Multimodal characterization is required:

- ¹H/¹³C NMR to confirm proton environments and carbonyl/piperidine moieties (e.g., δ = 7.54 ppm for aromatic protons) .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1687 cm⁻¹, oxadiazole ring vibrations at ~1545 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M]+ Calcd 238.0961; Found 238.0962) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer : SAR strategies include:

- Substituent variation : Modify the cyclopropyl group on the oxadiazole ring (e.g., replace with 4-chlorophenyl or 3-methoxybenzyl groups) to assess electronic effects on bioactivity .

- Scaffold hybridization : Integrate benzoxazine or triazole moieties (as in ) to enhance target binding affinity.

- Pharmacokinetic profiling : Evaluate metabolic stability using liver microsome assays and logP measurements to correlate structural changes with ADME properties .

Q. What experimental approaches are recommended to investigate potential bioactivity in drug discovery contexts?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement at λ = 340 nm).

- Cellular viability studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxic effects .

- Molecular docking : Model interactions with targets like cyclooxygenase-2 (COX-2) or β-amyloid proteins to prioritize analogs for synthesis .

Q. How should researchers address discrepancies in stability data under varying pH or temperature conditions?

- Methodological Answer :

- Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

- pH-dependent stability : Prepare buffered solutions (e.g., pH 1–13) and quantify degradation kinetics using UV-Vis spectroscopy (λ = 254 nm) .

- Cross-validate findings : Compare results with structurally related compounds (e.g., methyl benzoate derivatives in ) to identify moiety-specific instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.